molecular formula C16H20BNO3S B1463128 2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 1402227-61-5

2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No. B1463128
CAS RN: 1402227-61-5
M. Wt: 317.2 g/mol
InChI Key: UWCKLDCVBFPYFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MTT involves several steps. Researchers have developed optimized routes to its preparation. One such method combines borate-containing benzene rings with anisole structures. The resulting compound has been characterized using various techniques, including FT-IR, 13C and 1H NMR, and mass spectrometry .


Molecular Structure Analysis

MTT’s molecular structure has been determined through quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis. The optimized structure obtained from density functional theory (DFT) aligns well with the crystal structure observed in single-crystal X-ray diffraction. This consistency validates the accuracy of the computational approach .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of compounds with structures closely related to the target compound, indicating its potential use as a precursor for synthesizing complex molecules or materials. For example, direct borylation reactions have been utilized to develop compounds for the synthesis of high-performance semiconducting polymers, showcasing the role of similar borylated compounds in materials science (Kawashima et al., 2013). Similarly, compounds with the dioxaborolan-2-yl group have been synthesized and characterized to explore their crystal structures and density functional theory (DFT) calculations, suggesting the importance of such compounds in understanding molecular structures and properties (Liao et al., 2022).

Molecular Docking and Bioactivity

Studies on related thiazole compounds have also explored their potential bioactivity, including antimicrobial and antifungal properties. For instance, nano silver particles catalyzed the synthesis of α-thiazolyl aminomethylene bisphosphonates, which exhibited significant antioxidant, antibacterial, and antifungal activity (Poola et al., 2020). This indicates the potential of thiazole derivatives, including those similar to the compound , in pharmaceutical applications.

Materials Science Applications

The incorporation of borylated and thiazole compounds into polymers and materials has been researched extensively. For example, conjugated polymers prepared upon Suzuki coupling have been shown to exhibit luminescent properties, suggesting applications in optoelectronic devices (Zhu et al., 2007). The versatility of borylated compounds in materials science highlights the potential applications of 2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in developing new materials with unique properties.

properties

IUPAC Name

2-(2-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(22-13)11-8-6-7-9-12(11)19-5/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCKLDCVBFPYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

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